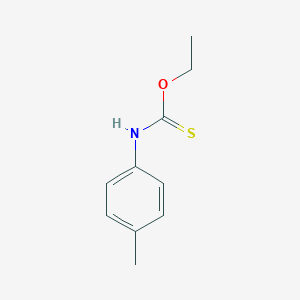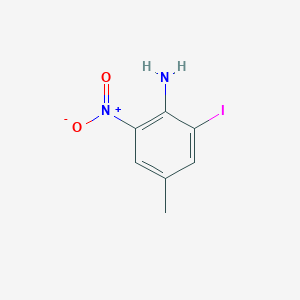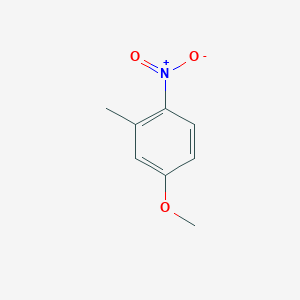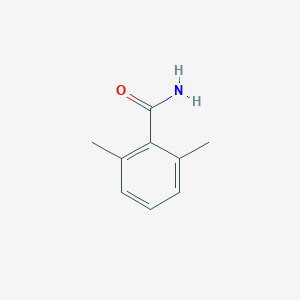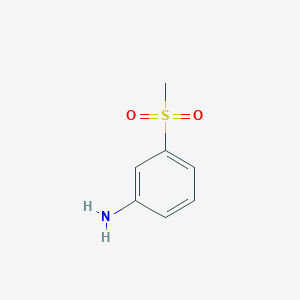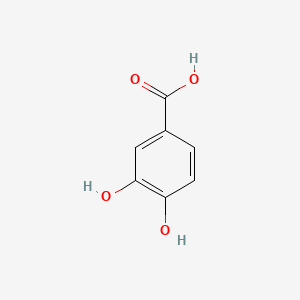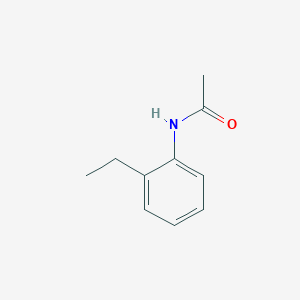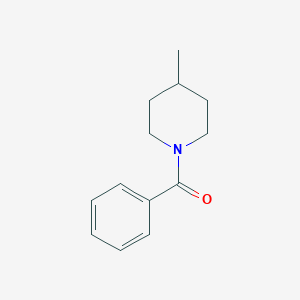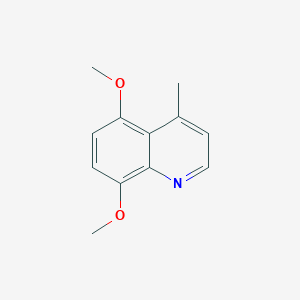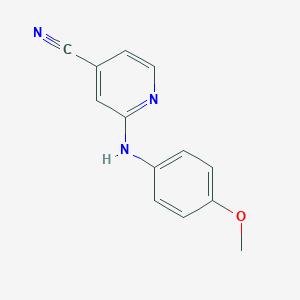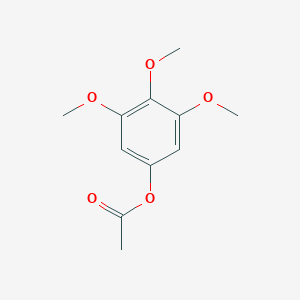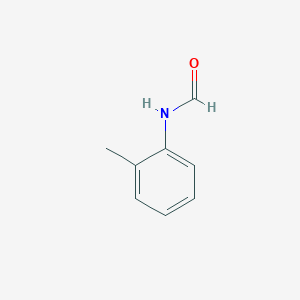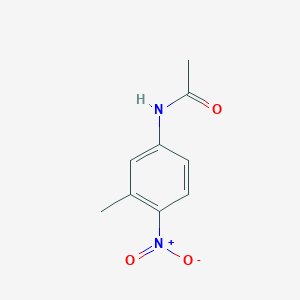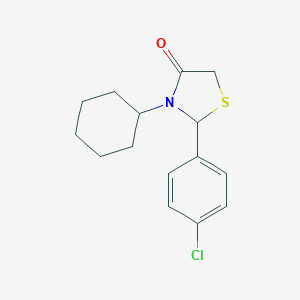
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- is a synthetic compound that has gained popularity in scientific research due to its potential applications in various fields. This compound is also known as TZD and has been extensively studied for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It also leads to the inhibition of cancer cell growth and the promotion of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been found to have several biochemical and physiological effects. It has been found to reduce inflammation, lower blood glucose levels, reduce blood pressure, and improve insulin sensitivity. It has also been found to inhibit the growth of cancer cells and promote apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- in lab experiments is its potential to exhibit multiple pharmacological properties. This makes it a versatile compound for studying various diseases and disorders. However, one of the limitations is that it may exhibit toxicity at higher doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-. One potential direction is the development of new derivatives of this compound that exhibit improved pharmacological properties. Another direction is the study of its potential use in treating other diseases and disorders, such as cardiovascular disease and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- involves the reaction of cyclohexylamine with 4-chlorobenzaldehyde in the presence of a catalyst to form 4-(4-chlorophenyl)-3-cyclohexyl-2-propenal. This intermediate is then reacted with thiosemicarbazide to form the final product, 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl-.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
325725-27-7 |
|---|---|
Nombre del producto |
4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- |
Fórmula molecular |
C15H18ClNOS |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-cyclohexyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18ClNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 |
Clave InChI |
NHCMLVSPHCXULO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCC(CC1)N2C(SCC2=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
